1-(Morpholin-4-yl)-2-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)ethan-1-one
Description
Properties
IUPAC Name |
1-morpholin-4-yl-2-[(5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S2/c21-14(19-6-8-22-9-7-19)11-24-16-18-17-15-20(16)13(10-23-15)12-4-2-1-3-5-12/h1-5,10H,6-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYOKUQFYSBSTMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NN=C3N2C(=CS3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mechanistic Insights and Challenges
- Triazole Ring Stability : Acidic conditions during cyclocondensation may hydrolyze the morpholine group; pH 7–8 is optimal.
- Stereochemical Control : The sulfanyl ethanone linkage exhibits axial chirality, requiring strict temperature control (<40°C) to avoid racemization.
- Byproduct Formation : Over-alkylation at the thiazole sulfur is mitigated by using 1.1 eq of chloroethanone.
Chemical Reactions Analysis
Types of Reactions
1-(Morpholin-4-yl)-2-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized
Biological Activity
1-(Morpholin-4-yl)-2-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)ethan-1-one is a complex organic compound notable for its potential biological activities, particularly in the context of cancer treatment. The compound features a morpholine ring and a triazolothiazole moiety, which are known to contribute to various pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is CHNSO, with a molecular weight of approximately 360.5 g/mol. Its structure includes:
- A morpholine ring which is often associated with biological activity.
- A triazolothiazole moiety that enhances its interaction with biological targets.
Research indicates that this compound exhibits cytotoxic activity against multiple cancer cell lines. The proposed mechanisms include:
- Interference with cellular proliferation : The compound disrupts the normal cell cycle, leading to reduced cell division.
- Induction of apoptosis : It triggers programmed cell death in cancer cells, a common mechanism for anticancer agents.
Cytotoxicity
Studies have demonstrated that this compound exhibits significant cytotoxic effects. For instance:
- IC values against various cancer cell lines have been reported in the range of 2.44 to 9.43 µM, indicating potent activity comparable to established chemotherapeutic agents .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components. The presence of specific substituents on the triazole and thiazole rings can significantly affect its potency and selectivity against different cancer types .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound better, it is useful to compare it with other related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-(Phenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazole | Contains similar triazole and thiazole rings | Anticancer activity |
| 2-(Morpholino)-thiazole derivatives | Morpholine ring with thiazole | Antimicrobial properties |
| Triazolothiadiazoles | Variants of triazole-thiazole combinations | Antiviral activity |
These compounds share structural similarities but exhibit distinct biological activities due to variations in their chemical structures .
Case Studies and Research Findings
Recent studies have highlighted the effectiveness of similar triazole-containing compounds in targeting specific cancer types:
- Cytotoxicity Studies : A study reported that derivatives with trifluoromethyl substitutions showed enhanced cytotoxicity due to improved binding affinity to DNA .
- Mechanistic Insights : Investigations into the binding interactions of these compounds with DNA suggest that they may act as intercalators or inhibitors of topoisomerase II, further elucidating their anticancer mechanisms .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazolo-Thiadiazoles vs. Triazolo-Thiazoles
The triazolo-thiazole core in the target compound distinguishes it from triazolo-thiadiazoles, which feature a sulfur and nitrogen-rich fused system. For example, 3-(α-naphthylmethylene)-6-alkyl/aryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles () exhibit antimicrobial and herbicidal activities due to their extended aromatic systems, which enhance lipophilicity and membrane penetration. In contrast, the triazolo-thiazole in the target compound may offer improved metabolic stability due to reduced ring strain compared to thiadiazoles .
Substituent Effects on Bioactivity
- Morpholine vs. Phenyl/Alkyl Groups: The morpholine group in the target compound contrasts with simpler substituents like phenyl or alkyl chains in analogs such as 3-[(4-phenoxyphenyl)sulfanyl]-5-phenyl-1H-1,2,4-triazole ().
- Sulfanyl Bridges: The sulfanyl-ethanone linker in the target compound is analogous to the sulfanyl group in (±)-2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol (). Such bridges enhance conformational flexibility, which is critical for interacting with dynamic enzyme active sites .
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Bioactivity Potential: The triazolo-thiazole core and morpholine group suggest dual functionality: the triazole may inhibit enzymes like urease or cyclooxygenase, while the morpholine enhances solubility for CNS penetration .
- Stability and Solubility : Compared to triazolo-thiadiazoles, the triazolo-thiazole’s reduced ring strain may confer better thermal stability. The morpholine group’s polarity likely improves aqueous solubility over purely aromatic analogs .
- Synthetic Challenges: Introducing the sulfanyl bridge without side reactions requires controlled conditions, as seen in ’s THF-based organometallic synthesis.
Q & A
Q. What are the optimal synthetic routes for preparing this compound?
The compound can be synthesized via acetylation and heterocyclic ring closure. A validated method involves reacting intermediates like 4-amino-5-(substituted-phenyl)-1,2,4-triazole-3-thiones with acetic anhydride to form the triazolo[3,4-b][1,3]thiazole core. For example, acetylation of the indole nitrogen followed by thiadiazole ring closure under reflux conditions (6 hours, 10 mL acetic anhydride) yielded a structurally analogous triazolo-thiadiazole derivative . Organometallic additions (e.g., phenyl ZnBr in THF) to preformed triazolo-thiadiazoles can also introduce sulfanyl groups, as demonstrated in similar syntheses .
Q. Which characterization techniques are critical for confirming its structure?
X-ray crystallography is essential for resolving the fused triazolo-thiazole scaffold and sulfanyl-morpholine linkage. For example, single-crystal X-ray analysis confirmed bond angles (e.g., 74.52° between aromatic rings) and hydrogen-bonding patterns (N–H⋯N and C–H⋯S interactions) in triazole derivatives . Complementary techniques include:
Q. How can purity and yield be optimized during purification?
Flash column chromatography (silica gel, 6:4 petroleum ether/EtOAc) effectively isolates the compound from byproducts . Recrystallization in ethanol or dichloromethane/hexane mixtures improves purity (>95%), as shown for analogous triazolo-thiadiazoles . Monitor reaction progress via TLC (eluent: 1:1 CHCl/MeOH) to minimize side reactions.
Advanced Research Questions
Q. What strategies address contradictory bioactivity data in triazolo-thiazole derivatives?
Discrepancies in biological activity (e.g., antimicrobial vs. anticancer) may arise from assay conditions or substituent effects. Standardize assays using positive controls (e.g., ciprofloxacin for antimicrobial tests) and replicate results across cell lines (e.g., HeLa, MCF-7). For instance, 3-sulfanyl-triazoles showed variable IC values depending on the phenyl group’s electron-withdrawing/-donating properties . Computational docking (e.g., AutoDock Vina) can rationalize binding affinity differences by modeling interactions with target proteins .
Q. How can computational modeling predict regioselectivity in derivative synthesis?
Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) predict electrophilic substitution sites. For example, the morpholine ring’s electron-rich nitrogen directs sulfanyl-group addition to the triazole’s C3 position, as seen in Hirshfeld surface analysis of similar compounds . Molecular electrostatic potential maps identify nucleophilic/electrophilic regions, guiding functionalization .
Q. What methodologies evaluate stability under physiological conditions?
Conduct accelerated stability studies (40°C/75% RH, 1–3 months) with HPLC monitoring. Phosphate-buffered saline (pH 7.4) and simulated gastric fluid (pH 1.2) assess hydrolytic degradation. For instance, triazolo-thiadiazoles with electron-withdrawing groups showed <5% degradation after 72 hours at 37°C . LC-MS identifies degradation products (e.g., sulfoxide formation from sulfanyl oxidation) .
Q. How can solubility challenges in formulation be mitigated?
Poor aqueous solubility (common in triazolo-thiazoles) is addressed via:
- Salt formation : Hydrochloride salts improve solubility (e.g., 5-morpholino-1H-pyrazol-3-amine hydrochloride, 95% purity) .
- Nanoformulation : Encapsulation in PLGA nanoparticles enhances bioavailability, as demonstrated for related anticancer agents .
- Co-solvents : Use DMSO/PEG-400 mixtures (≤10% v/v) for in vitro assays .
Q. What experimental designs resolve conflicting spectral data?
Contradictory NMR/IR results (e.g., unexpected carbonyl shifts) require multi-technique validation:
- 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations and confirms connectivity.
- X-ray powder diffraction : Detects polymorphic forms affecting spectral profiles.
- Variable-temperature NMR : Identifies dynamic processes (e.g., rotamers) causing peak splitting .
Methodological Notes
- Synthesis Troubleshooting : If ring closure fails, increase reaction time (8–12 hours) or substitute acetic anhydride with trifluoroacetic anhydride for stronger electrophilic activation .
- Biological Assays : Use a randomized block design with split-split plots for multi-variable analysis (e.g., varying substituents and assay conditions) .
- Data Reproducibility : Share raw spectral files (e.g., JCAMP-DX for NMR) and crystallographic data (CIF files) in supplementary materials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
